molecular formula C15H17ClF2N4O2S B10934691 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10934691
M. Wt: 390.8 g/mol
InChI Key: RZWSIJGSCFFCKZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes. The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

The pyrazole ring is synthesized separately through the condensation of hydrazine with 1,3-diketones, followed by sulfonylation using sulfonyl chlorides. The final step involves coupling the pyrazole derivative with the piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group provides strong interactions with biological targets. The 3-chlorophenyl group adds to its potential for substitution reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17ClF2N4O2S

Molecular Weight

390.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C15H17ClF2N4O2S/c1-11-14(10-19-22(11)15(17)18)25(23,24)21-7-5-20(6-8-21)13-4-2-3-12(16)9-13/h2-4,9-10,15H,5-8H2,1H3

InChI Key

RZWSIJGSCFFCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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